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molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No. B1598417
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531492B1

Procedure details

Alternatively, 3-nitro-6-(methylsulfonyl)pyridine was prepared by dissolving of 3-nitro-6-(methylthio)pyridine (1 equivalent) and sodium methane sulfinate in DMSO and heating at 100° C. for 2 hours. The reaction was diluted with a large excess of water and extracted with ethyl acetate. The organic layer was concentrated in vacuo to give the desired 3-nitro-6-(methylsulfonyl)pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6]C(SC)=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH3:12][S:13]([O-:15])=[O:14].[Na+].O.[CH3:18]S(C)=O>>[N+:1]([C:4]1[CH:5]=[N:6][C:12]([S:13]([CH3:18])(=[O:15])=[O:14])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, 3-nitro-6-(methylsulfonyl)pyridine was prepared
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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